molecular formula C7H6Cl2F3N B12999408 3-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride

3-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B12999408
M. Wt: 232.03 g/mol
InChI Key: UUEMXJWGFYWCPG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride is a chemical compound that features both chloromethyl and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride typically involves the chloromethylation of 2-(trifluoromethyl)pyridine. This can be achieved through the reaction of 2-(trifluoromethyl)pyridine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, thereby improving the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include methyl-substituted pyridines.

Scientific Research Applications

3-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, thereby influencing its biological activity and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridine hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(Trifluoromethyl)pyridine:

    3-(Bromomethyl)-2-(trifluoromethyl)pyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.

Uniqueness

3-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of novel pharmaceuticals.

Properties

Molecular Formula

C7H6Cl2F3N

Molecular Weight

232.03 g/mol

IUPAC Name

3-(chloromethyl)-2-(trifluoromethyl)pyridine;hydrochloride

InChI

InChI=1S/C7H5ClF3N.ClH/c8-4-5-2-1-3-12-6(5)7(9,10)11;/h1-3H,4H2;1H

InChI Key

UUEMXJWGFYWCPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)CCl.Cl

Origin of Product

United States

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